3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline
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Overview
Description
3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazoloquinoline ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazoloquinoline derivatives.
Substitution: Substituted triazoloquinoline derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(methylthio)-1H-pyrazole
- 3,5-Dimethyl-1-(methylthio)-1H-quinoline
- 3,5-Dimethyl-1-(methylthio)-1H-triazole
Uniqueness
3,5-Dimethyl-1-(methylthio)-3lambda(5)-(1,2,4)triazolo(4,5-a)quinoline is unique due to its triazoloquinoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
35356-62-8 |
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Molecular Formula |
C13H14N3S+ |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
3,5-dimethyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinolin-10-ium |
InChI |
InChI=1S/C13H14N3S/c1-9-8-12-15(2)14-13(17-3)16(12)11-7-5-4-6-10(9)11/h4-8H,1-3H3/q+1 |
InChI Key |
XOYDEQSOCORENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=[N+](C3=CC=CC=C13)C(=NN2C)SC |
Origin of Product |
United States |
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